Lipophilicity Tuning: Calculated LogP Separation Between 3,4‑Diethyl‑ and 3‑Ethyl‑1,2,4‑oxadiazol‑5(4H)‑one
The target compound exhibits a calculated LogP of approximately +0.42, compared with a calculated LogP of approximately −0.07 for the 3‑ethyl (N‑4 unsubstituted) analog, reflecting a 0.5‑unit increase in lipophilicity upon N‑4 ethylation [REFS‑1]. This shift is consistent with class‑level observations that N‑alkyl substitution on the oxadiazolone ring progressively modulates partition coefficients, a property directly relevant to membrane permeability in cell‑based assays [REFS‑2].
Comparator LogP ≈ −0.07
Δ ≈ +0.49
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 0.42 |
| Comparator Or Baseline | 3‑Ethyl‑1,2,4‑oxadiazol‑5(4H)‑one (CAS 57689‑63‑1): LogP ≈ −0.07 |
| Quantified Difference | ΔLogP ≈ +0.49 |
| Conditions | In silico prediction; target data from ChemSrc; comparator data from Chemscene computational chemistry module. |
Why This Matters
A 0.5‑unit LogP difference can translate into a measurable shift in passive membrane permeability, affecting the compound’s suitability for intracellular target engagement in screening cascades.
- [1] Rehse, K. et al. (1996). New NO‑donors with antithrombotic and vasodilating activities, Part 16. Archiv der Pharmazie, 329(12), 535‑540. https://doi.org/10.1002/ardp.19963291205 View Source
